

Application Notes and Protocols for Long-Term Administration of LY2940094

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Compound of Interest		
Compound Name:	LY2940094	
Cat. No.:	B608728	Get Quote

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Introduction

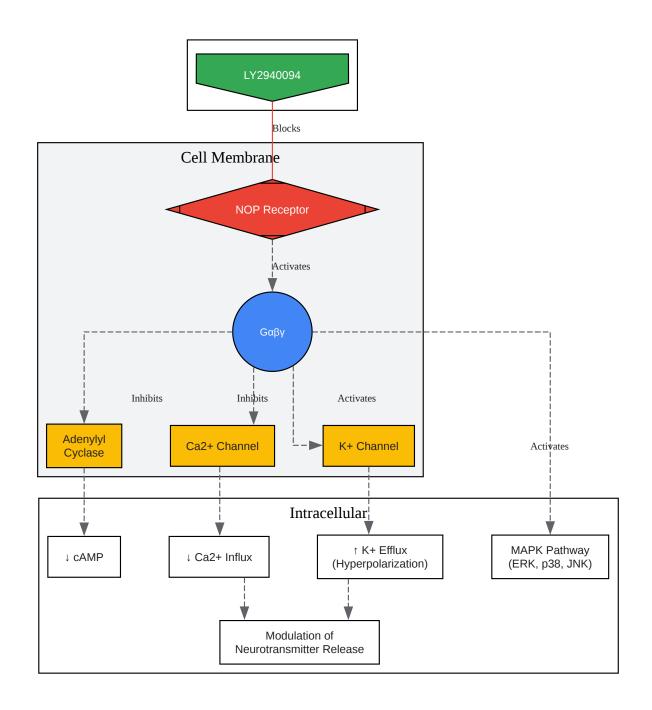
LY2940094, also known as BTRX-246040, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor involved in various neurological processes.[1][2] Preclinical and clinical studies have investigated its therapeutic potential in conditions such as Major Depressive Disorder (MDD), alcohol dependence, and binge eating disorder.[1][3][4] These application notes provide a detailed overview of protocols for the long-term administration of LY2940094 in chronic studies, based on available preclinical and clinical data.

Mechanism of Action

LY2940094 exerts its effects by blocking the NOP receptor.[1] The activation of this receptor by its endogenous ligand, N/OFQ, initiates several intracellular signaling cascades. These include the inhibition of adenylyl cyclase (which decreases cyclic AMP levels), the modulation of ion channels (inhibiting calcium channels and activating potassium channels), and the activation of various protein kinases, including the mitogen-activated protein kinase (MAPK) pathway.[1][5] [6][7] By antagonizing the NOP receptor, **LY2940094** prevents these downstream effects, which is believed to underlie its therapeutic activity.

Signaling Pathway of the NOP Receptor





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Caption: Signaling pathway of the NOP receptor and the inhibitory action of LY2940094.



Quantitative Data from Preclinical and Clinical Studies

The following tables summarize dosing parameters from chronic administration studies of **LY2940094**.

Table 1: Preclinical Administration in Rodent Models



Species	Study Duration	Route of Administrat ion	Dose Range	Key Findings	Reference(s
Rat (Indiana P)	4 days (sub- chronic)	Oral (gavage)	30 mg/kg, daily	Reduced ethanol intake without significant tolerance.	[8]
Rat (msP)	Acute	Oral (gavage)	3, 30 mg/kg	Dose- dependently reduced ethanol self- administratio n.	[8]
Mouse	5 days	Oral (gavage)	30 mg/kg, daily	Antidepressa nt-like effect did not show tolerance.	[9]
Mouse	1, 2, or 3 weeks	Oral (gavage)	30 mg/kg, daily	Used to study effects on remyelination	[4]
Rat (Fischer F-344)	Acute	Oral (gavage)	3, 10, 30 mg/kg	Dose- dependent inhibition of stress- induced hyperthermia.	[9]

Table 2: Clinical Administration in Human Trials



Indication	Study Duration	Route of Administr ation	Dose	Study Design	Key Findings	Referenc e(s)
Major Depressive Disorder	8 weeks	Oral (capsule)	40 mg, once daily	Double- blind, placebo- controlled	Evidence of antidepres sant effect; safe and well- tolerated.	[3][10]
Alcohol Dependen ce	8 weeks	Oral	40 mg, daily	Randomize d, placebo- controlled	Reduced heavy drinking days and increased abstinence.	[11]

Experimental Protocols

Preclinical Chronic Administration Protocol (Rodents)

This protocol is a generalized framework based on published sub-chronic and multi-week studies.[4][8][9] Researchers must adapt this protocol based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

1. Materials and Reagents:

- LY2940094 powder
- Vehicle for suspension/solution (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in sterile
 water). Note: The exact vehicle for chronic oral gavage in published studies is often not
 specified. Vehicle scouting for stability and tolerability is recommended.
- Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for mice; 18-gauge, 3-inch for rats)



- Standard laboratory animal diet and water
- Animal scale and necessary caging
- 2. Dosing Solution Preparation:
- Calculate the required amount of LY2940094 and vehicle based on the desired concentration and the number of animals to be dosed. A typical dosing volume for oral gavage is 5-10 mL/kg.
- On each day of dosing, freshly prepare the formulation by weighing LY2940094 and suspending or dissolving it in the chosen vehicle.
- Ensure the formulation is homogenous by vortexing or stirring prior to administration.
- 3. Animal Handling and Administration Procedure:
- Animal Model: Use an appropriate rodent strain and age for the intended study (e.g., C57BL/6 mice, Sprague-Dawley rats).
- Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
- Dose Administration (Oral Gavage):
 - Weigh the animal to determine the precise volume to be administered.
 - Gently but firmly restrain the animal.
 - Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
 - Insert the gavage needle into the esophagus and administer the compound smoothly.
 - Return the animal to its home cage and monitor for any immediate adverse reactions.
- Frequency: Administer LY2940094 once daily, at the same time each day, for the duration of the study (e.g., 1 to 4 weeks).



- 4. Monitoring and Endpoints:
- Daily: Observe animals for clinical signs of toxicity, changes in behavior, and general welfare.
- Body Weight: Record body weight at least twice weekly.
- Food and Water Consumption: Measure food and water intake periodically, as relevant to the study.
- Behavioral Assessments: Conduct behavioral tests as required by the experimental design (e.g., forced swim test, ethanol self-administration).[8][9]
- Terminal Procedures: At the end of the study, collect blood and tissues for pharmacokinetic, pharmacodynamic, or toxicological analysis as planned.

Clinical Trial Protocol Outline (Major Depressive Disorder)

This is a summary of the protocol used in the 8-week proof-of-concept study for MDD.[3][10]

- 1. Study Design:
- 8-week, randomized, double-blind, placebo-controlled, parallel-group study.
- 2. Participant Population:
- Inclusion Criteria:
 - Diagnosis of MDD without psychotic features (DSM-IV-TR).
 - GRID Hamilton Depression Rating Scale 17 (GRID-HAMD17) total score ≥20 at screening.
 - Body Mass Index (BMI) between 18 and 35 kg/m².
- Exclusion Criteria:



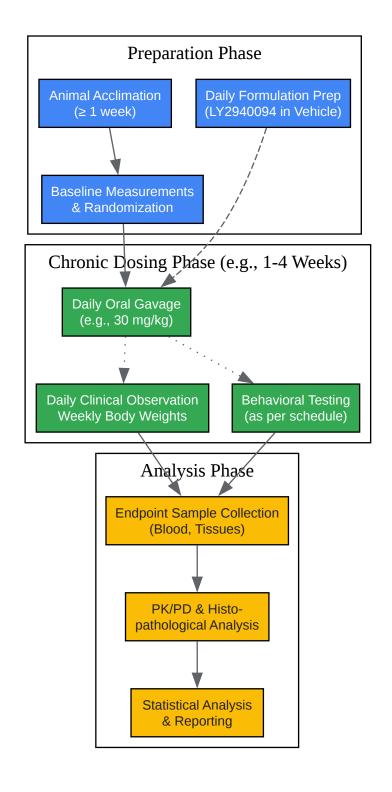
- Current or previous diagnosis of bipolar disorder, schizophrenia, or other psychotic disorders.
- Meeting criteria for treatment-resistant depression (failure of ≥2 adequate antidepressant trials).
- o Electroconvulsive therapy or similar treatments within 6 months prior to screening.

3. Treatment Protocol:

- Investigational Arm: 40 mg LY2940094 administered orally as one capsule, once daily for 8 weeks.
- Control Arm: Matching placebo administered orally as one capsule, once daily for 8 weeks.
- 4. Efficacy and Safety Assessments:
- Primary Outcome: Change from baseline to Week 8 in the GRID-HAMD17 total score.
- Secondary Outcomes: Proportion of participants achieving response and remission, changes in other clinical scales (e.g., Clinical Global Impression).
- Safety Monitoring: Regular monitoring of adverse events, vital signs, and laboratory assessments throughout the study.

Experimental Workflow Visualization





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Caption: Generalized workflow for a chronic preclinical study of **LY2940094** in rodents.



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References

- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting opioid dysregulation in depression for the development of novel therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Nociceptin Receptor Antagonist to Treat Depression: Evidence from Preclinical and Clinical Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nociceptin receptor Wikipedia [en.wikipedia.org]
- 7. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
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